![molecular formula C13H22O6 B14736154 (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate CAS No. 3335-62-4](/img/structure/B14736154.png)
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate is a complex organic compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol This compound is characterized by its unique cyclobutyl structure, which is substituted with methoxycarbonyl and methyl carbonate groups
Preparation Methods
The synthesis of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves multiple steps, typically starting with the preparation of the cyclobutyl core. The synthetic route often includes the following steps:
Formation of the Cyclobutyl Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the cyclobutyl core with methoxycarbonyl chloride under basic conditions.
Addition of the Methyl Carbonate Group: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the desired compound.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl or methyl carbonate groups are replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate can be compared with other similar compounds, such as:
(2-{[(Methoxycarbonyl)oxy]methyl}-2,2-dimethylcyclobutyl)ethyl methyl carbonate: This compound has a similar structure but differs in the position of the methoxycarbonyl group.
(3-{2-[(Ethoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl ethyl carbonate: This compound has ethoxycarbonyl and ethyl carbonate groups instead of methoxycarbonyl and methyl carbonate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
3335-62-4 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
[3-(2-methoxycarbonyloxyethyl)-2,2-dimethylcyclobutyl]methyl methyl carbonate |
InChI |
InChI=1S/C13H22O6/c1-13(2)9(5-6-18-11(14)16-3)7-10(13)8-19-12(15)17-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
YBLMTBAQQVPKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1COC(=O)OC)CCOC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


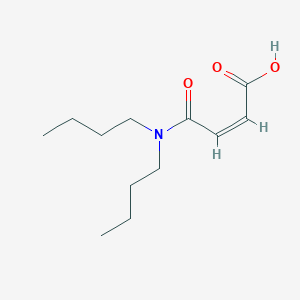
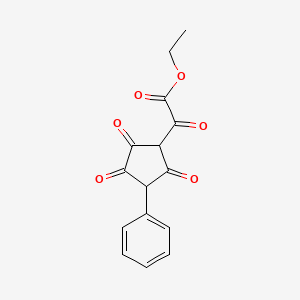
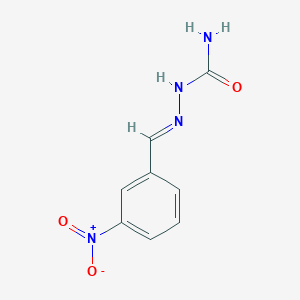
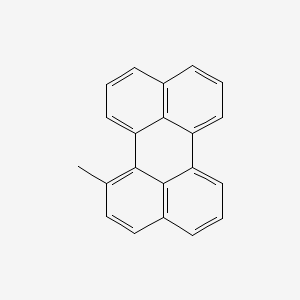
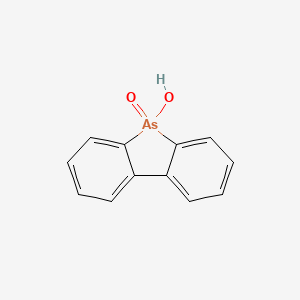
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
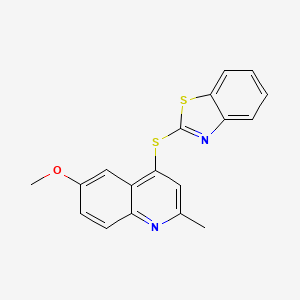
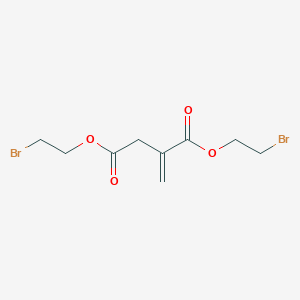
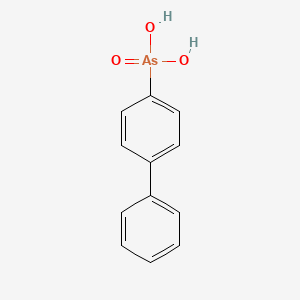
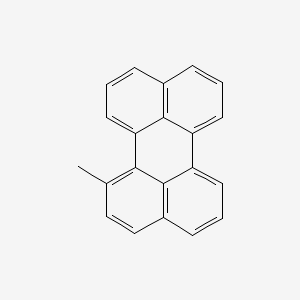
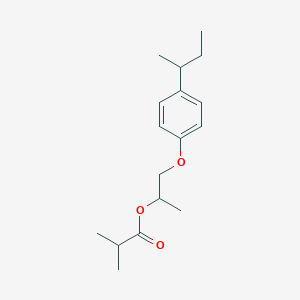
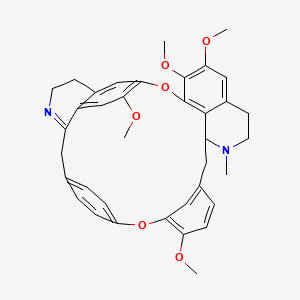
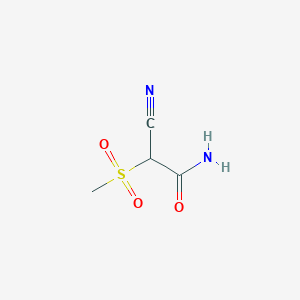
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
